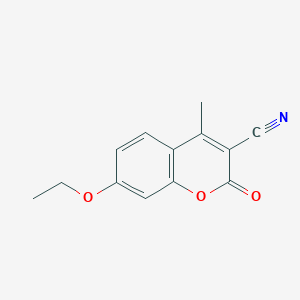

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C13H11NO3 |

|---|---|

Molekulargewicht |

229.23 g/mol |

IUPAC-Name |

7-ethoxy-4-methyl-2-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C13H11NO3/c1-3-16-9-4-5-10-8(2)11(7-14)13(15)17-12(10)6-9/h4-6H,3H2,1-2H3 |

InChI-Schlüssel |

YQZMSWSKDBDRKI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate. This reaction can be carried out under various conditions, including the use of dual-frequency ultrasonication, which has been shown to yield high amounts of the desired product . Other methods involve the use of reagents such as piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, and basic Al2O3 under grinding conditions .

Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts and solvents to optimize yield and purity. For example, the use of phase transfer catalysts, zeolitic imidazolate framework catalysts, and ZrCl4/[bmim]BF4 have been reported . These methods are designed to be scalable and efficient, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Ethoxy-4-methyl-2-oxo-2H-chromen-3-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Reduktionsreaktionen können verschiedene reduzierte Formen der Verbindung ergeben.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind bei dieser Verbindung üblich.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Piperidin, NaOEt/EtOH, AcOH/AcONH4 und basisches Al2O3 . Reaktionsbedingungen beinhalten oft das Rückflussieren in Ethanol oder die Verwendung von Ultraschallbädern, um die Reaktionsgeschwindigkeiten und Ausbeuten zu verbessern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Chromene, die unterschiedliche biologische und chemische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Schlussfolgerung

7-Ethoxy-4-methyl-2-oxo-2H-chromen-3-carbonitril ist eine vielseitige Verbindung mit großem Potenzial in verschiedenen Forschungs- und Industriebereichen. Seine einzigartigen Strukturmerkmale und vielfältigen biologischen Aktivitäten machen es zu einem wertvollen Forschungsobjekt für Chemiker, Biologen und Mediziner gleichermaßen.

Wirkmechanismus

The mechanism of action of 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as monoamine oxidase and human leukocyte elastase . These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.

Vergleich Mit ähnlichen Verbindungen

Electronic and Solubility Properties

- Ethoxy vs. Hydroxy at Position 7 : The ethoxy group in the target compound increases lipophilicity (logP) compared to hydroxy analogs, reducing aqueous solubility but enhancing cell membrane permeability . The hydroxy group, however, enables hydrogen bonding, which is critical for interactions in biological targets or crystal packing .

- Methyl vs. Methylthio at Position 4 : The methyl group is less polarizable than methylthio (SCH3), resulting in weaker electron-withdrawing effects. Methylthio derivatives exhibit redshifted fluorescence due to enhanced conjugation, making them superior for imaging applications .

Crystallographic and Geometric Insights

Crystal structures of related chromenes (e.g., (4R,7S)-2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-4H-chromene-3-carbonitrile) reveal intermolecular hydrogen bonds involving the amino and carbonyl groups, stabilizing the lattice . The ethoxy group in the target compound may induce steric hindrance, altering packing efficiency compared to methoxy or hydroxy analogs.

Biologische Aktivität

7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C13H11NO3, with a molecular weight of 229.23 g/mol. It appears as a white to light yellow solid with a melting point between 194 °C and 198 °C. The compound's unique structure features an ethoxy group at the 7-position and a carbonitrile group at the 3-position, contributing to its reactivity and biological potential.

Synthesis Methods

Various synthetic routes have been reported for this compound, emphasizing its accessibility for research and application development. Common methods include:

- Multicomponent Reactions : These involve the condensation of appropriate starting materials to yield the desired chromene structure.

- Cyclocondensation Reactions : These reactions utilize malononitrile and substituted phenols to form chromene derivatives.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it was found to have inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Antioxidant Properties

The compound has also shown promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential therapeutic applications in conditions like cancer and neurodegenerative diseases .

Acetylcholinesterase Inhibition

Research highlights that derivatives of this compound can act as acetylcholinesterase (AChE) inhibitors. This activity is particularly beneficial for developing treatments for Alzheimer's disease, where AChE inhibition can enhance cholinergic transmission in the brain .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of this compound. Variations in substituents on the chromene ring significantly affect its biological properties:

| Substituent | Effect on Activity |

|---|---|

| Ethoxy group | Enhances solubility and bioavailability |

| Carbonitrile | Contributes to antimicrobial properties |

| Methyl group | Influences potency against AChE |

Case Studies

- Antibacterial Efficacy : A study demonstrated that compounds similar to this compound exhibited MIC values ranging from 12.4 to 16.5 μM against various pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that structural modifications can enhance antibacterial potency .

- Neuroprotective Effects : In models of scopolamine-induced amnesia, derivatives of this compound showed significant improvements in memory retention, indicating potential applications in treating cognitive disorders .

- Antioxidant Activity : Another study evaluated the antioxidant capacity through various assays, confirming that this compound effectively reduces oxidative stress markers in cellular models .

Q & A

Q. What are the common synthetic routes for 7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carbonitrile?

The synthesis typically involves multicomponent reactions using substituted benzaldehydes, malononitrile, and resorcinol derivatives. For example:

- Step 1 : React 7-ethoxy-4-methyl-2-oxo-2H-chromene-3-carbaldehyde with malononitrile in ethanol under reflux.

- Step 2 : Use piperidine as a catalyst to facilitate Knoevenagel condensation and cyclization .

- Step 3 : Purify via recrystallization (e.g., ethanol-toluene mixtures) . Variations include substituting aldehydes (e.g., 4-methoxybenzaldehyde) to tailor substituents .

Q. How is the structure of this compound confirmed experimentally?

Key techniques include:

- FT-IR : Identifies nitrile (C≡N, ~2185 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .

- ¹H/¹³C NMR : Assigns substituent positions (e.g., ethoxy at δ 1.3–1.5 ppm for CH₃; aromatic protons at δ 6.5–8.0 ppm) .

- X-ray crystallography : Resolves bond angles and confirms planarity of the chromene core .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) impact the yield and purity?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization but may require higher temperatures. Ethanol balances cost and efficiency .

- Catalyst choice : Piperidine outperforms weaker bases (e.g., K₂CO₃) in accelerating Knoevenagel reactions, achieving yields >75% .

- Temperature : Reflux (~80°C) minimizes side products like uncyclized intermediates .

Q. What spectroscopic challenges arise during characterization?

- Tautomerism : The 2-oxo group may exhibit keto-enol tautomerism, complicating NMR interpretation. Use deuterated DMSO to stabilize the keto form .

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. toluene) can produce different crystal forms, affecting melting points .

- Overlapping signals : Aromatic protons in crowded regions (δ 6.5–7.5 ppm) require 2D NMR (COSY, HSQC) for resolution .

Q. How can computational methods aid in studying its reactivity?

- DFT calculations : Predict electrophilic/nucleophilic sites (e.g., nitrile carbon as a nucleophilic hotspot) .

- Molecular docking : Models interactions with biological targets (e.g., microbial enzymes) based on substituent effects .

Data Contradiction and Mechanistic Analysis

Q. How to resolve conflicting reports on biological activity?

Discrepancies often stem from substituent variations. For example:

- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., -CN) show stronger inhibition than electron-donating groups (e.g., -OCH₃) .

- Fluorescence properties : Methylthio substituents at position 4 enhance quantum yield, whereas ethoxy groups may quench emission .

Q. What is the proposed mechanism for its antitumor activity?

- DNA intercalation : The planar chromene core interacts with DNA base pairs, as seen in analogs like 4-iminochromeno[3,4-c]pyridines .

- Enzyme inhibition : Carbonitrile groups may chelate metal ions in kinases or topoisomerases, disrupting catalytic activity .

Applications in Advanced Research

Q. Can this compound serve as a fluorescent probe?

Yes, structural analogs with methylthio or hydroxyl groups exhibit nucleolus-specific staining in live cells. Key modifications include:

- Introducing di(hetero-2-ylmethyl)amino groups at position 6/8 to enhance fluorescence intensity .

- Optimizing solvent polarity (e.g., DMSO-PBS mixtures) to reduce aggregation-induced quenching .

Q. What strategies improve its solubility for in vitro studies?

- Prodrug design : Convert the nitrile to a carboxylic acid ester for enhanced aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes to bypass crystallization issues .

Comparative Studies

Q. How does it compare to 4-methyl-2-oxo-2H-chromene-3-carbonitrile derivatives?

- Electron density : The ethoxy group at position 7 increases electron donation to the chromene core, altering redox potentials .

- Bioactivity : Ethoxy-substituted analogs show reduced cytotoxicity but improved selectivity for bacterial over mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.